(2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine
CAS No.:
Cat. No.: VC13516478
Molecular Formula: C12H16BrFN2
Molecular Weight: 287.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrFN2 |
|---|---|
| Molecular Weight | 287.17 g/mol |
| IUPAC Name | (2S)-1-[(4-bromo-2-fluorophenyl)methyl]-2-methylpiperazine |
| Standard InChI | InChI=1S/C12H16BrFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3/t9-/m0/s1 |
| Standard InChI Key | ZUWGEHXRRAUQLX-VIFPVBQESA-N |
| Isomeric SMILES | C[C@H]1CNCCN1CC2=C(C=C(C=C2)Br)F |
| SMILES | CC1CNCCN1CC2=C(C=C(C=C2)Br)F |
| Canonical SMILES | CC1CNCCN1CC2=C(C=C(C=C2)Br)F |
Introduction
Structural Characteristics and Stereochemistry
Molecular Architecture
The compound features a six-membered piperazine ring with a methyl group at the C2 position and a 4-bromo-2-fluorophenylmethyl group attached to the N1 nitrogen. The (2S) configuration imposes a specific spatial orientation, critical for chiral recognition in biological systems .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrFN₂ | |
| Molecular Weight | 287.17 g/mol | |
| SMILES | C[C@H]1CNCCN1CC2=C(C=C(C=C2)Br)F | |
| InChIKey | ZUWGEHXRRAUQLX-VIFPVBQESA-N |
Stereochemical Implications
The S-configuration at C2 ensures that the methyl group occupies a defined spatial position relative to the piperazine ring’s nitrogen atoms. This arrangement influences the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. Molecular modeling studies of analogous piperazines suggest that stereochemistry significantly affects binding to serotonin and dopamine receptors .
Synthesis and Manufacturing Processes
Patent-Derived Insights
Patent US20020143020A1 describes methods for synthesizing structurally related piperazine derivatives, emphasizing N-alkylation and stereoselective reduction steps . For example, analogous compounds are prepared by reacting racemic piperazines with benzyl halides followed by chiral resolution via column chromatography . These methods are adaptable to the target compound, though yields and purity depend on halogen reactivity and steric hindrance.
Physicochemical Properties
Solubility and Stability
The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is predicted to be moderate due to the hydrophobic aryl group and polar piperazine nitrogens. Stability under ambient conditions is likely high, as bromine and fluorine substituents resist oxidative degradation.
Table 2: Predicted Physicochemical Properties
Spectroscopic Characteristics
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¹H NMR: Expected signals include a singlet for the methyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.5 ppm) split by fluorine coupling.
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¹³C NMR: Peaks for the quaternary brominated carbon (δ 125–130 ppm) and fluorinated carbon (δ 160–165 ppm).
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound serves as a versatile scaffold for introducing additional substituents. For example:
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Bromine Substitution: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying the aryl group.
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Fluorine Retention: Enhances metabolic stability and blood-brain barrier penetration .
Case Studies from Analogues
Patent US20020143020A1 highlights piperazine derivatives with antipsychotic and antidepressant activity, underscoring this compound’s therapeutic potential . For instance, fluoro-substituted analogues demonstrate nanomolar affinity for 5-HT₁A receptors .
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and half-life in model organisms.
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Target Deconvolution: Employ high-throughput screening to identify primary biological targets.
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Toxicological Profiling: Assess genotoxicity and hepatotoxicity in vitro.
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